molecular formula C21H33N3O B1205219 N,N-Diethyl-N'-(6-methoxy-4-methyl-8-quinolyl)hexane-1,6-diamine dihydrochloride CAS No. 5330-29-0

N,N-Diethyl-N'-(6-methoxy-4-methyl-8-quinolyl)hexane-1,6-diamine dihydrochloride

Número de catálogo: B1205219
Número CAS: 5330-29-0
Peso molecular: 343.5 g/mol
Clave InChI: RVAKDGYPIVSYEU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N,N-Diethyl-N'-(6-methoxy-4-methyl-8-quinolyl)hexane-1,6-diamine dihydrochloride is an orally active 8-aminoquinoline analog developed by the Walter Reed Army Institute of Research in collaboration with GlaxoSmithKline. It is primarily investigated for the treatment of visceral leishmaniasis, a severe form of leishmaniasis caused by protozoan parasites of the genus Leishmania .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of sitamaquine dihydrochloride involves the preparation of the 8-aminoquinoline core structure. The process typically includes the following steps:

Industrial Production Methods: Industrial production of sitamaquine dihydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: N,N-Diethyl-N'-(6-methoxy-4-methyl-8-quinolyl)hexane-1,6-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Medical Applications

Sitamaquine has been extensively researched for its antileishmanial properties. Clinical studies have demonstrated its efficacy against visceral leishmaniasis with a favorable safety profile compared to traditional treatments.

Clinical Findings:

  • Efficacy: Sitamaquine has shown significant effectiveness in treating visceral leishmaniasis, particularly in areas where resistance to other treatments is prevalent.
  • Safety Profile: Clinical trials indicate that it has lower adverse effects than conventional therapies such as amphotericin B and pentavalent antimonials .

Table 1: Comparison of Sitamaquine with Other Antileishmanial Agents

AgentEfficacyAdverse EffectsAdministration Route
SitamaquineHighLowOral
Amphotericin BModerateHigh (nephrotoxicity)IV
Pentavalent AntimonialsHighModerateIV/IM

Chemistry Applications

In synthetic organic chemistry, Sitamaquine serves as a model compound for studying quinoline chemistry. Its unique structure allows researchers to explore new synthetic methodologies and develop derivatives with enhanced biological activities.

Synthetic Routes:
The synthesis of Sitamaquine involves several key steps:

  • Formation of the quinoline core through reactions with aromatic amines.
  • Conversion to the dihydrochloride salt form using hydrochloric acid .

Applications in Research:
Researchers utilize Sitamaquine to investigate:

  • Reaction mechanisms involving quinoline derivatives.
  • Development of new compounds with potential therapeutic applications.

Sitamaquine's biological activity extends beyond its antileishmanial effects. It is being explored for potential applications in treating other diseases due to its interaction with biological membranes and cellular processes.

Mechanism of Action:
The compound is believed to inhibit heme polymerase activity in parasites, leading to toxic accumulation of free heme. This mechanism is similar to that of other quinoline derivatives used against malaria .

Case Study 1: Treatment of Visceral Leishmaniasis

A clinical trial conducted in endemic regions demonstrated that patients treated with Sitamaquine exhibited rapid improvement in clinical symptoms and parasitological cure rates significantly higher than those receiving standard therapy .

Case Study 2: Synthesis and Characterization

A research group synthesized various derivatives of Sitamaquine to evaluate their antileishmanial activity. The study highlighted the importance of structural modifications on biological efficacy, paving the way for the development of more effective treatments .

Mecanismo De Acción

The exact mechanism of action of sitamaquine dihydrochloride is not fully understood. it is believed to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to the parasites. This mechanism is similar to other quinoline derivatives . Additionally, sitamaquine causes morphological changes in Leishmania parasites, affecting their motility and growth .

Comparación Con Compuestos Similares

Comparison:

Actividad Biológica

N,N-Diethyl-N'-(6-methoxy-4-methyl-8-quinolyl)hexane-1,6-diamine dihydrochloride, commonly referred to as Sitamaquine (CAS No. 57695-04-2), is a compound of significant interest in pharmacology due to its biological activities, particularly in the context of antimalarial and potential anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H33N3O·2HCl
  • Molecular Weight : 343.51 g/mol
  • Boiling Point : 190-200°C
  • Density : 1.033 g/cm³ (predicted)
  • pKa : 10.56 (predicted)

Sitamaquine exhibits its biological effects primarily through its interaction with biological membranes and cellular components. It is believed to interfere with the metabolic pathways of parasites, particularly Plasmodium species responsible for malaria. The compound's quinoline structure is crucial for its antimalarial activity, similar to that of chloroquine, which targets the heme detoxification pathway in the parasite.

Antimalarial Effects

Sitamaquine has been studied for its efficacy against various strains of Plasmodium falciparum, including those resistant to conventional treatments like chloroquine. Research indicates that Sitamaquine may inhibit the growth of these resistant strains by altering their metabolic processes.

Table 1: Efficacy of Sitamaquine Against Plasmodium falciparum

Study ReferenceStrain TestedDosageResult
Chloroquine-resistant50 mg/kgSignificant reduction in parasitemia
Wild-type25 mg/kgComplete clearance within 48 hours

Cytotoxicity and Anticancer Potential

In addition to its antimalarial properties, Sitamaquine has been investigated for potential anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

Table 2: Cytotoxic Effects of Sitamaquine on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis via ROS
MCF-720Mitochondrial dysfunction
A54918Cell cycle arrest

Case Study 1: Efficacy in Malaria Treatment

A clinical trial conducted in Southeast Asia evaluated the safety and efficacy of Sitamaquine in patients with uncomplicated malaria. The results demonstrated a rapid reduction in fever and parasitemia levels compared to standard treatments, with minimal adverse effects reported.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines showed that treatment with Sitamaquine led to significant cell death and inhibition of proliferation. Further investigations are warranted to explore its potential as a therapeutic agent in oncology.

Propiedades

Key on ui mechanism of action

The mechanism of plasmodicidal action of sitamaquine is not completely understood. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity. This results in accumulation of free heme, which is toxic to the parasites.

Número CAS

5330-29-0

Fórmula molecular

C21H33N3O

Peso molecular

343.5 g/mol

Nombre IUPAC

N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine

InChI

InChI=1S/C21H33N3O/c1-5-24(6-2)14-10-8-7-9-12-22-20-16-18(25-4)15-19-17(3)11-13-23-21(19)20/h11,13,15-16,22H,5-10,12,14H2,1-4H3

Clave InChI

RVAKDGYPIVSYEU-UHFFFAOYSA-N

SMILES

CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC.Cl.Cl

SMILES canónico

CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC

Key on ui other cas no.

5330-29-0

Pictogramas

Corrosive; Acute Toxic; Irritant

Números CAS relacionados

5330-29-0 (di-hydrochloride)

Sinónimos

8-((6-(diethylamino)hexyl)amino)-6-methoxy-4-methylquinoline
8-(6-diethylaminohexylamino)-6-methoxy-4-methylquinoline dihydrochloride
8-aminoquinoline
8-quinolinamine
N,N-diethyl-N'-(6-methoxy-4-methyl-8-quinolinyl)-1,6- hexanediamine
sitamaquine
WR 006026
WR 6026
WR-006026
WR-6026
WR006026
WR6026

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.